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molecular formula C8H6FNOS B8682043 5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one

5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B8682043
M. Wt: 183.20 g/mol
InChI Key: CZDACSGUEPPLAG-UHFFFAOYSA-N
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Patent
US04337357

Procedure details

2-Chloroacetylamino-3-fluorothiophenol (2.0 g) was added to 2 N aqueous sodium hydroxide solution (25 ml), followed by stirring at room temperature (25° C.) for 3 hours. The precipitated crystals were filtered, washed with water and dried to obtain 1.5 g of the objective 5-fluoro-2,3-dihydro-1,4-benzothiazine-3-one (m.p. 190°-191° C.).
Name
2-Chloroacetylamino-3-fluorothiophenol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[C:11]([F:12])=[CH:10][CH:9]=[CH:8][C:7]=1[SH:13])=[O:4].[OH-].[Na+]>>[F:12][C:11]1[C:6]2[NH:5][C:3](=[O:4])[CH2:2][S:13][C:7]=2[CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
2-Chloroacetylamino-3-fluorothiophenol
Quantity
2 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C=CC=C1F)S
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature (25° C.) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=CC2=C1NC(CS2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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